molecular formula C15H15ClF3NO B1470891 (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1443980-52-6

(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B1470891
CAS No.: 1443980-52-6
M. Wt: 317.73 g/mol
InChI Key: OLSYIYVHAZMYFA-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the use of palladium-catalyzed arylation reactions, such as the Suzuki-Miyaura cross-coupling reaction. This method is highly effective and can be performed in aqueous conditions . The reaction involves the coupling of 4-methoxyphenylboronic acid with 4-(trifluoromethyl)phenyl halides in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit monoamine oxidase, leading to the accumulation of monoamines like tyramine and tryptamine . This inhibition can affect various physiological processes, including neurotransmission and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. This dual substitution imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO.ClH/c1-20-13-8-4-11(5-9-13)14(19)10-2-6-12(7-3-10)15(16,17)18;/h2-9,14H,19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSYIYVHAZMYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-52-6
Record name Benzenemethanamine, α-(4-methoxyphenyl)-4-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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